4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol
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Overview
Description
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is a chemical compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) linked to a chlorinated phenylene ring and two o-cresol units. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol typically involves the diazotization of 4-chloroaniline followed by coupling with o-cresol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with o-cresol in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it valuable in different fields.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(Phenylene)bis(azo)]di-o-cresol
- 4,4’-[(Chloro-m-phenylene)bis(azo)]di-o-cresol
- 4,4’-[(Chloro-o-phenylene)bis(azo)]di-o-cresol
Uniqueness
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is unique due to the presence of the chloro group on the para position of the phenylene ring, which influences its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
4998-23-6 |
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Molecular Formula |
C20H17ClN4O2 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[[3-chloro-4-[(4-hydroxy-3-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-9-14(4-7-19(12)26)22-23-16-3-6-18(17(21)11-16)25-24-15-5-8-20(27)13(2)10-15/h3-11,26-27H,1-2H3 |
InChI Key |
UVZYLHBBQONCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)O)C)Cl)O |
Origin of Product |
United States |
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